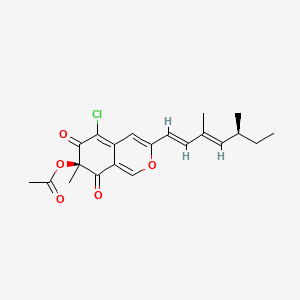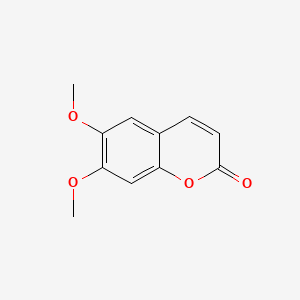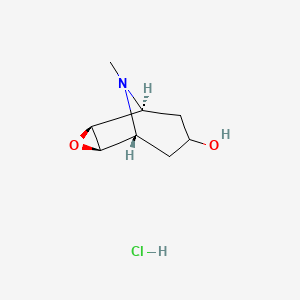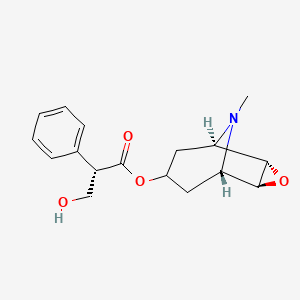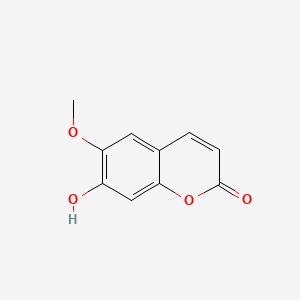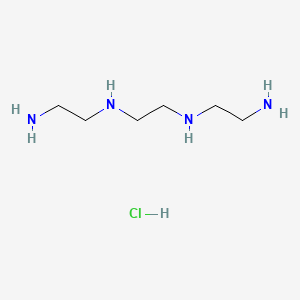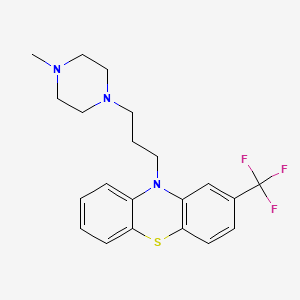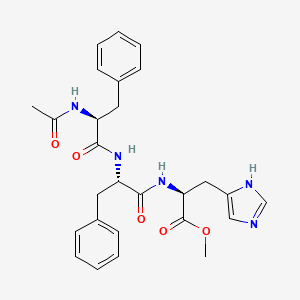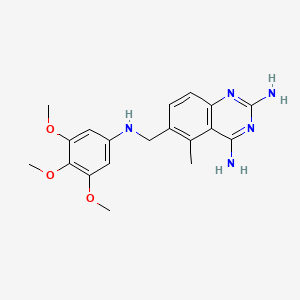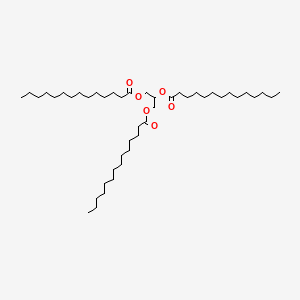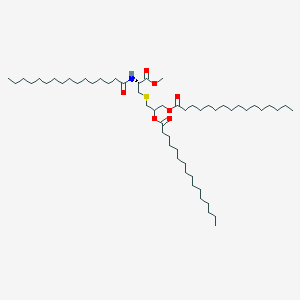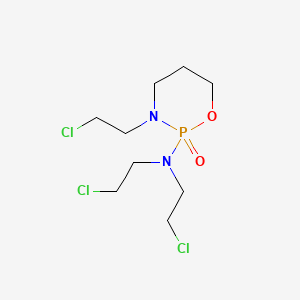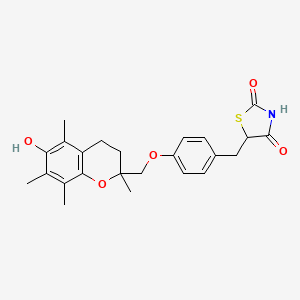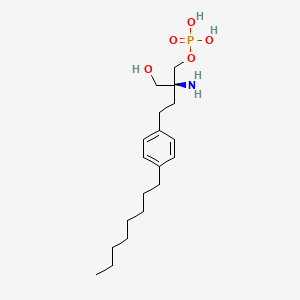
(S) 芬戈莫德磷酸酯
描述
富马酰胺-720 (S)-磷酸酯,也称为芬戈莫德 (S)-磷酸酯,是鞘氨醇的合成类似物。它是由富马酰胺-720磷酸化的衍生物,是一种免疫抑制剂。 该化合物在调节免疫反应方面显示出巨大的潜力,并已广泛研究其在治疗多发性硬化症和其他自身免疫性疾病方面的应用 .
科学研究应用
作用机制
富马酰胺-720 (S)-磷酸酯通过调节鞘氨醇-1-磷酸 (S1P) 受体发挥其作用。它专门针对S1P受体亚型,导致淋巴细胞在淋巴组织中隔离。这阻止了淋巴细胞迁移到炎症部位,从而减少了免疫反应。 该化合物通过激活半胱氨酸蛋白酶和线粒体释放细胞色素C诱导淋巴细胞凋亡 .
生化分析
Biochemical Properties
(S) FTY720 Phosphate plays a crucial role in biochemical reactions by acting as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5 . The interaction with these receptors modulates various physiological processes, including immune cell trafficking, vascular integrity, and endothelial function. The compound is phosphorylated by sphingosine kinase to form its active phosphate ester, which then binds to the S1P receptors . This binding leads to the internalization and degradation of the receptors, thereby modulating the signaling pathways associated with these receptors .
Cellular Effects
(S) FTY720 Phosphate exerts profound effects on various cell types and cellular processes. It significantly influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, (S) FTY720 Phosphate causes the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing their circulation in the bloodstream . This effect is particularly beneficial in conditions like multiple sclerosis, where it helps in reducing the autoimmune attack on the central nervous system. Additionally, (S) FTY720 Phosphate has been shown to induce apoptosis, autophagy, and cell cycle arrest in various cell types, including cancer cells .
Molecular Mechanism
The molecular mechanism of (S) FTY720 Phosphate involves its conversion to the active phosphate form by sphingosine kinase. The phosphorylated compound then acts as an agonist to the S1P receptors, leading to their internalization and degradation . This process disrupts the normal signaling pathways mediated by these receptors, resulting in the modulation of immune cell trafficking and vascular integrity . Furthermore, (S) FTY720 Phosphate has been shown to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α), among other targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S) FTY720 Phosphate have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . In vitro studies have shown that prolonged exposure to (S) FTY720 Phosphate can lead to sustained internalization and degradation of S1P receptors, resulting in long-term modulation of immune cell trafficking and vascular integrity . Additionally, the compound has been shown to induce long-term changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of (S) FTY720 Phosphate vary with different dosages in animal models. At low doses, the compound effectively reduces lymphocyte circulation without causing significant adverse effects . At higher doses, (S) FTY720 Phosphate can induce toxic effects, including bradycardia and increased risk of infections . The therapeutic window for (S) FTY720 Phosphate is relatively narrow, and careful dose optimization is required to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
(S) FTY720 Phosphate is involved in several metabolic pathways. It is primarily metabolized by sphingosine kinase to form the active phosphate ester . Additionally, the compound undergoes ω-hydroxylation at the octyl chain, catalyzed predominantly by CYP4F enzymes, followed by further oxidation to a carboxylic acid and subsequent β-oxidation . These metabolic pathways play a crucial role in regulating the bioavailability and activity of (S) FTY720 Phosphate in the body.
Transport and Distribution
The transport and distribution of (S) FTY720 Phosphate within cells and tissues are mediated by specific transporters and binding proteins. The parent drug, Fingolimod, is highly distributed in red blood cells, while its phosphorylated form has lower uptake into red blood cells . The compound is transported to various tissues, including the central nervous system, where it exerts its therapeutic effects . The distribution of (S) FTY720 Phosphate is influenced by its interactions with transporters and binding proteins, which regulate its localization and accumulation in specific tissues .
Subcellular Localization
(S) FTY720 Phosphate is localized in various subcellular compartments, including the plasma membrane, cytoplasm, and nucleus . The compound’s activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications. For instance, the phosphorylation of (S) FTY720 Phosphate by sphingosine kinase facilitates its binding to S1P receptors on the plasma membrane, leading to receptor internalization and degradation . Additionally, (S) FTY720 Phosphate has been shown to localize in the nucleus, where it modulates gene expression and cellular metabolism .
准备方法
合成路线和反应条件
富马酰胺-720 (S)-磷酸酯的合成涉及几个关键步骤。一种常见的方法包括铁催化的交叉偶联反应和维蒂希反应。该过程从乙酰氨基丙二酸二乙酯、硝基二醇、苄胺或三羟甲基氨基甲烷制备亲水性头部基团2-氨基丙烷-1,3-二醇开始。 疏水性烃链通过傅克酰化反应,然后进行沃尔夫-基希纳还原反应构建 .
工业生产方法
富马酰胺-720 (S)-磷酸酯的工业生产通常涉及优化合成路线,以确保高产率和纯度。使用廉价的起始原料、较短的反应步骤和简单的后处理程序对于大规模生产至关重要。 整合已知方法来开发更便捷的合成方法对于工业应用至关重要 .
化学反应分析
反应类型
富马酰胺-720 (S)-磷酸酯会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰该化合物以增强其功效和稳定性至关重要。
常用试剂和条件
富马酰胺-720 (S)-磷酸酯反应中常用的试剂包括用于交叉偶联反应的铁催化剂、用于烯烃化的维蒂希试剂和用于沃尔夫-基希纳还原的还原剂。 反应条件通常比较温和,以确保该化合物的稳定性 .
主要产物
富马酰胺-720 (S)-磷酸酯反应形成的主要产物包括其磷酸化衍生物,它们对其生物活性至关重要。 这些衍生物在调节免疫反应方面起着重要作用 .
相似化合物的比较
富马酰胺-720 (S)-磷酸酯因其独特的行动机制和在调节免疫反应方面的高效性而不同于其他类似化合物。类似化合物包括:
霉菌素: 一种具有免疫抑制特性的天然鞘氨醇类似物。
环孢菌素A: 一种抑制T细胞活化的免疫抑制剂。
他克莫司 (FK506): 另一种抑制T细胞活化的免疫抑制剂
属性
IUPAC Name |
[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFKWQGGENFBFO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@](CO)(COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127241 | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402616-26-6 | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402616-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fingolimod phosphate ester, S- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402616266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FINGOLIMOD PHOSPHATE ESTER, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92YDM6122J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


